2-(4-Nitrophenoxy)benzoic acid
Overview
Description
2-(4-Nitrophenoxy)benzoic acid is a reactive intermediate that can be used as an isomerizable precursor . It has a molecular weight of 259.22 .
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)benzoic acid is represented by the linear formula C13H9NO5 . The InChI code for this compound is 1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H, (H,15,16) .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)benzoic acid is a solid substance . It has a melting point range of 154 - 157 degrees Celsius . The compound has a molecular weight of 259.22 .Scientific Research Applications
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- Summary of Application : A study was conducted on the crystal structure of “2-(4-Nitrophenoxy)benzoic acid”. The compound was found to form a three-dimensional hydrogen-bonded framework in a triclinic structure .
- Methods of Application : The study involved crystallizing the compound and then analyzing its structure using X-ray crystallography .
- Results or Outcomes : The study found that the molecules of the compound are linked by O-H hydrogen bonds into two types of R2 2(8) dimer, only one of which is centrosymmetric .
Safety And Hazards
2-(4-Nitrophenoxy)benzoic acid is associated with several safety hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs .
Relevant Papers Relevant papers on 2-(4-Nitrophenoxy)benzoic acid include studies on its molecular structure , as well as its physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of this compound.
properties
IUPAC Name |
2-(4-nitrophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVYVIQKXALAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332586 | |
Record name | 2-(4-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)benzoic acid | |
CAS RN |
6082-87-7 | |
Record name | 2-(4-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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